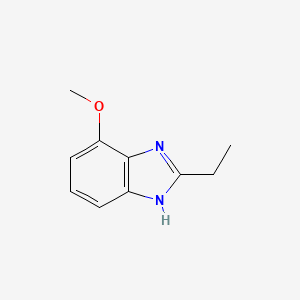
2-Ethyl-4-methoxy-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methoxy-1H-1,3-benzodiazole is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features an ethyl group at the 2-position and a methoxy group at the 7-position, which can influence its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 2-Ethyl-4-methoxy-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of 2-ethylbenzaldehyde with o-phenylenediamine in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is usually carried out in a solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
2-Ethyl-4-methoxy-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced benzimidazole derivatives.
Substitution: The methoxy group at the 7-position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives
Applications De Recherche Scientifique
2-Ethyl-4-methoxy-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections, cancer, and other diseases due to its bioactive properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methoxy-1H-1,3-benzodiazole involves its interaction with various molecular targets. In antimicrobial and antiviral applications, the compound can inhibit the synthesis of nucleic acids and proteins by binding to specific enzymes or receptors. In anticancer applications, it can induce apoptosis (programmed cell death) by interacting with cellular pathways involved in cell cycle regulation and DNA repair .
Comparaison Avec Des Composés Similaires
2-Ethyl-4-methoxy-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 2-methyl-: Similar structure but with a methyl group instead of an ethyl group, leading to different biological activities.
1H-Benzimidazole, 2-ethyl-5-methoxy-: Similar structure but with the methoxy group at the 5-position, which can affect its reactivity and bioactivity.
1H-Benzimidazole, 2-ethyl-7-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group, influencing its solubility and interaction with biological targets
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propriétés
Numéro CAS |
114224-42-9 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.219 |
Nom IUPAC |
2-ethyl-4-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-3-9-11-7-5-4-6-8(13-2)10(7)12-9/h4-6H,3H2,1-2H3,(H,11,12) |
Clé InChI |
QEZLQRUVACXGLV-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=CC=C2OC |
Synonymes |
Benzimidazole, 2-ethyl-4(or 7)-methoxy- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















